

Technical Support Center: Impromidine Hydrochloride Cardiovascular Effects in Animal Studies

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Compound of Interest

Compound Name: *Impromidine Hydrochloride*

Cat. No.: *B1222721*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cardiovascular side effects of **Impromidine Hydrochloride** in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular effects of **Impromidine Hydrochloride** observed in animal studies?

A1: **Impromidine Hydrochloride**, a potent and specific histamine H2-receptor agonist, elicits several significant cardiovascular responses in animal models. The most commonly reported effects include:

- **Hypotension:** A decrease in blood pressure is a consistent finding in studies involving cats and rats.[1] This is primarily due to a reduction in total peripheral resistance.[1]
- **Tachycardia:** An increased heart rate is another prominent effect observed in dogs and other animal models.[2][3][4]
- **Increased Cardiac Output:** Despite the drop in blood pressure, cardiac output generally increases.[1][3]

- Vasodilation: Impromidine causes vasodilation in various vascular beds, including the femoral, mesenteric, and coronary arteries.[1][3][4]

Q2: What is the mechanism of action for Impromidine's cardiovascular effects?

A2: The cardiovascular effects of Impromidine are mediated through its agonist activity at histamine H2-receptors.[1][2] This has been demonstrated by the fact that cimetidine, a histamine H2-receptor antagonist, can competitively inhibit or substantially prevent the cardiovascular changes induced by Impromidine.[1][2][3] The stimulation of H2-receptors leads to vasodilation and positive chronotropic (heart rate) and inotropic (contractility) effects on the heart.

Q3: Are there species-specific differences in the cardiovascular response to Impromidine?

A3: Yes, while the general cardiovascular effects are similar, there can be species-specific variations in sensitivity and the magnitude of response. For instance, Impromidine has been shown to lower blood pressure in cats and rats.[1] In dogs, it causes tachycardia and increased cardiac output with only minor changes in systemic arterial pressure at certain doses.[3] Researchers should be aware of these potential differences when selecting an animal model.

Q4: What are the potential toxic cardiovascular effects of Impromidine at high doses?

A4: At higher dose levels, particularly in dogs, Impromidine has been associated with myocardial damage.[4] Short-term repeated-dose toxicity studies in dogs also revealed vasodilation and tachycardia as consistent effects.[4] Acute toxicity studies indicate that at lethal doses, death is often caused by respiratory failure.[4]

Troubleshooting Guide

Issue 1: Failure to observe the expected hypotensive effect.

| Possible Cause | Troubleshooting Step |
|-------------------------|--|
| Incorrect Dosage | Verify the administered dose. Impromidine's effects are dose-dependent. Refer to dose-response studies to ensure an effective dose is being used for the specific animal model. For example, in conscious dogs, the ED50 for a fall in systolic blood pressure was compared to histamine.[2] |
| Route of Administration | The route of administration significantly impacts the onset and magnitude of the effect. Intravenous and intra-arterial administrations have been shown to be effective.[1] Ensure the chosen route allows for systemic distribution to the cardiovascular system. |
| Animal Model Variation | As mentioned in the FAQs, there are species-specific differences. The hypotensive effect is well-documented in cats and rats.[1] In dogs, the effect on blood pressure might be less pronounced at certain doses.[3] |
| Anesthesia | The type of anesthetic used can influence cardiovascular parameters and drug responses. Review the experimental protocol and consider if the anesthetic agent is masking the hypotensive effect of Impromidine. |

Issue 2: Unexpectedly high mortality rate in the animal colony.

| Possible Cause | Troubleshooting Step |
|---------------------|--|
| Acute Toxicity | Review the dosage being administered. The intravenous LD50 has been established in mice and rats, and the minimum lethal dose in dogs has also been reported.[4] Ensure that the experimental doses are well below these toxic levels. |
| Respiratory Failure | At acute doses, Impromidine can cause death by respiratory failure.[4] Monitor respiratory parameters in anesthetized animals and be prepared to provide respiratory support if necessary. |
| Cardiotoxicity | At high doses, myocardial damage has been observed in dogs.[4] If high doses are being used, consider histopathological examination of the heart tissue to assess for any damage. |

Data Presentation

Table 1: Cardiovascular Effects of Impromidine in Different Animal Models

| Animal Model | Cardiovascular Effect | Dosage/Route | Reference |
|--------------|---|---|-----------|
| Cats | Hypotension, Reduced Total Peripheral Resistance, Increased Cardiac Output, Vasodilation | Intravenous infusion, Intra-arterial | [1] |
| Rats | Hypotension | Intravenous | [1] |
| Dogs | Tachycardia, Increased Cardiac Output, Minor changes in Systemic Arterial Pressure, Vasodilation | 16 nmol/kg intravenously | [3] |
| Dogs | Fall in Systolic Blood Pressure, Increased Heart Rate | 0.46 to 46 nmol/kg.hr (step-dose response) | [2] |
| Guinea Pigs | Stimulation of all measured cardiac parameters (isolated heart) | Not specified | [1] |

Table 2: Potency and Toxicity of Impromidine

| Parameter | Animal Model | Value | Reference |
|-------------------------------------|----------------|--|-----------|
| ED50 (Acid Stimulation) | Conscious Dogs | 3.8 nmol/kg.hr | [2] |
| ED50 (Heart Rate Increase) | Conscious Dogs | 5.6 nmol/kg.hr | [2] |
| Intravenous LD50 | Male Mice | 9.6 mg/kg | [4] |
| Intravenous LD50 | Female Mice | 12.7 mg/kg | [4] |
| Intravenous LD50 | Rats | 25.5 mg/kg | [4] |
| Minimum Lethal Dose (i.v. infusion) | Dogs | 27.7 mg/kg (during infusion), 4 mg/kg (within 14 days) | [4] |

Experimental Protocols

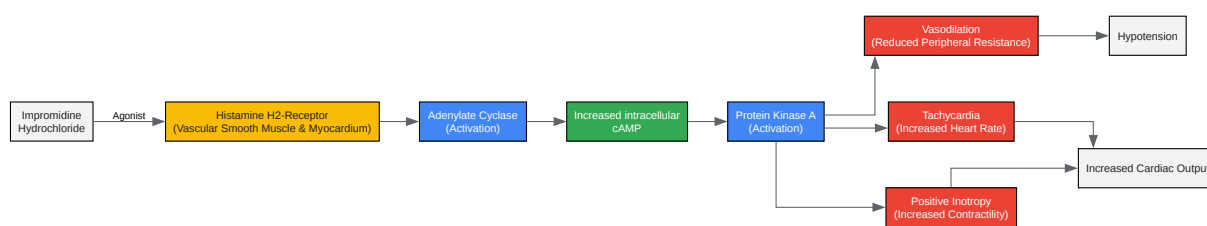
Protocol 1: Investigation of Hemodynamic Effects in Anesthetized Cats

- Animal Model: Anesthetized cats.
- Drug Administration: Continuous intravenous infusions of **Impromidine Hydrochloride**. For regional vasodilation studies, intra-arterial administration into the femoral or mesenteric vasculature was used.
- Measurements:
 - Blood pressure was continuously monitored.
 - Cardiac output was measured to determine changes in heart function.
 - Total peripheral resistance was calculated from blood pressure and cardiac output.
- Antagonist Study: To confirm the role of H2-receptors, responses to Impromidine were also measured in the presence of the H1-receptor antagonist mepyramine and the H2-receptor antagonist cimetidine.[1]

Protocol 2: Evaluation of Cardiovascular and Gastric Secretory Effects in Conscious Dogs

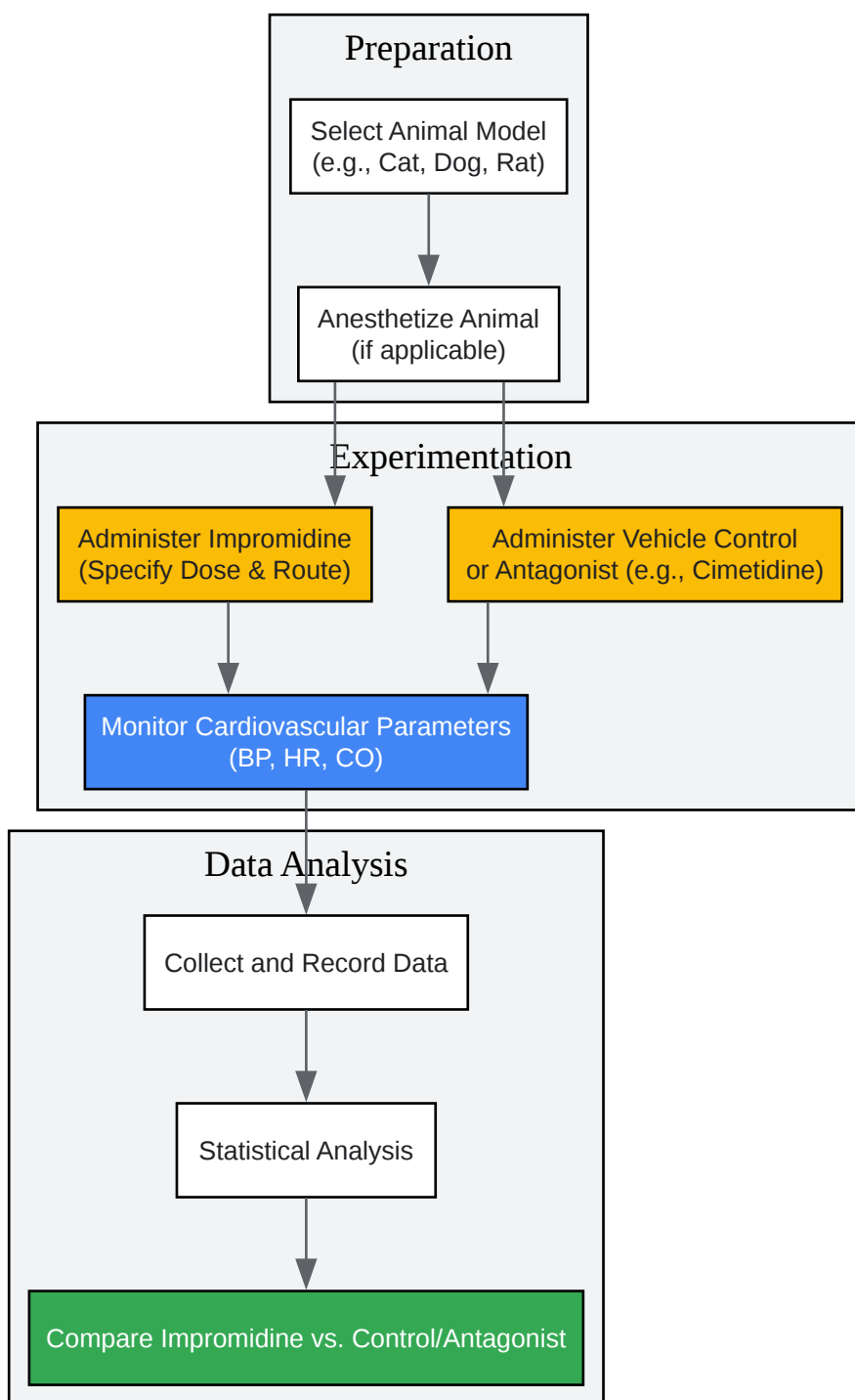
- Animal Model: Five conscious dogs with gastric fistulas.
- Drug Administration: Impromidine was administered in a step-dose response (0.46 to 46 nmol/kg.hr) in 45-minute steps. This was performed with and without a background infusion of cimetidine (2 μ mol/kg.hr).
- Measurements:
 - Heart rate (HR) was continuously monitored.
 - Systolic blood pressure was measured.
 - Gastric acid, chloride, and pepsin secretion were also analyzed.
- Comparison: The effects of Impromidine were compared to those of histamine acid phosphate administered in a seven-step dose response (18 to 1350 nmol/kg.hr).[2]

Visualizations



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Caption: Signaling pathway of Impromidine's cardiovascular effects.



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Caption: General experimental workflow for cardiovascular studies.

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